molecular formula C12H19NO2S B2647955 N-(3-hydroxy-4,4-dimethylpentyl)thiophene-3-carboxamide CAS No. 1396807-79-6

N-(3-hydroxy-4,4-dimethylpentyl)thiophene-3-carboxamide

Cat. No.: B2647955
CAS No.: 1396807-79-6
M. Wt: 241.35
InChI Key: RRWMQKVXMPGCJC-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4,4-dimethylpentyl)thiophene-3-carboxamide is a synthetic thiophene carboxamide derivative offered for early-stage investigative research. This compound is of significant interest in medicinal chemistry due to the established biological activity of its core structural motifs. The thiophene carboxamide scaffold is recognized as a key pharmacophore in the development of novel anticancer agents . Such derivatives have been studied as biomimetics of natural products like Combretastatin A-4, demonstrating potential to inhibit tubulin polymerization and disrupt cancer cell proliferation . Furthermore, recent research into structurally similar thiophene-3-carboxamide compounds has identified them as potent inhibitors of VEGFR-2, a primary target in anti-angiogenesis therapy, highlighting their potential to suppress tumor growth and metastasis . The structural features of this compound, including the thiophene ring and the hydroxy dimethylpentyl moiety, are designed to optimize binding interactions with critical biological targets. Researchers can leverage this chemical tool to explore new mechanisms in oncology and angiogenesis. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-hydroxy-4,4-dimethylpentyl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-12(2,3)10(14)4-6-13-11(15)9-5-7-16-8-9/h5,7-8,10,14H,4,6H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWMQKVXMPGCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C1=CSC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)thiophene-3-carboxamide can be achieved through several methods. One common approach involves the condensation reaction between thiophene-3-carboxylic acid and 3-hydroxy-4,4-dimethylpentylamine. This reaction typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are some of the common methods used for the industrial production of thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-4,4-dimethylpentyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Scientific Research Applications

N-(3-hydroxy-4,4-dimethylpentyl)thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of inflammatory and autoimmune diseases.

    Industry: Utilized in the development of organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4,4-dimethylpentyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives have been shown to modulate the activity of enzymes and receptors involved in inflammatory responses. The compound may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Analysis :

  • Electron-withdrawing/donating groups: Amino or acetyl groups alter electronic properties, affecting reactivity and binding .
  • Steric effects : Bulky substituents (e.g., dimethyl, adamantyl) may hinder interactions with biological targets .

Amide Side Chain Modifications

Compound Name Amide Substituent Biological Implications Reference
N-(Adamantan-1-yl)-2-amino-4-(2-cyclopropylamino)thiophene-3-carboxamide Adamantyl, cyclopropylamino Adamantyl enhances blood-brain barrier penetration for CNS targets .
N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiophene-3-carboxamide Pyrazolyl-methyl Pyrazole moiety may confer anti-inflammatory activity .
N-(3-Methylphenyl)-tetrahydrobenzothiophene-3-carboxamide 3-Methylphenyl, tetrahydrobenzothiophene Saturated ring reduces aromaticity, potentially lowering toxicity .
Target Compound 3-Hydroxy-4,4-dimethylpentyl Hydroxyl group could enable hydrogen bonding with biological targets.

Analysis :

  • Hydrophobic vs. polar groups : Chlorophenyl or methylphenyl substituents increase lipophilicity, whereas hydroxyl groups improve aqueous solubility .
  • Target specificity : Adamantyl and pyrazolyl groups are linked to CNS and anti-inflammatory applications, respectively .

Analysis :

  • Cyclization vs. coupling: Cyclization is preferred for amino-substituted thiophenes, while cross-coupling enables alkynyl/aryl diversification .
  • Challenges for target synthesis : The branched hydroxyalkyl side chain may require protective group strategies to prevent side reactions.

Analysis :

  • Tau aggregation inhibitors : Bulky substituents (adamantyl) correlate with activity in neurodegenerative models .
  • Antimicrobial activity : Methylphenyl and tetrahydrobenzothiophene groups enhance membrane penetration .

Biological Activity

N-(3-hydroxy-4,4-dimethylpentyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a hydroxyl group and a branched alkyl chain. Its chemical formula is C18H27NO2C_{18}H_{27}NO_2, which allows for various interactions with biological targets. The presence of the hydroxyl group and amide moiety enables hydrogen bonding, while the thiophene ring can engage in π-π interactions, enhancing binding affinity to target enzymes and receptors.

The biological activity of this compound is attributed to its ability to modulate specific molecular pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines and oxidative stress.
  • Receptor Interaction : It can bind to various receptors, influencing signaling pathways that regulate cellular functions.

Biological Activities

This compound has been investigated for several biological activities:

  • Antimicrobial Activity : The thiophene structure enhances interaction with microbial enzymes, suggesting potential as an antimicrobial agent.
  • Anti-inflammatory Properties : Studies indicate that this compound may reduce inflammation through its action on specific inflammatory pathways .
  • Anticancer Potential : Preliminary studies have shown that derivatives of thiophene carboxamides exhibit anticancer activity against various cell lines, including A549 (lung cancer), HeLa (cervical cancer), MCF-7 (breast cancer), and Du-145 (prostate cancer) .

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialExhibits activity against microbial enzymes due to thiophene structure
Anti-inflammatoryInhibits pro-inflammatory cytokine production
AnticancerEffective against multiple cancer cell lines with IC50 values ranging from 1.81 to 9.73 μM

Case Study: JNK Inhibition

Recent studies have highlighted the role of thiophene carboxamide derivatives as inhibitors of c-Jun N-terminal kinase (JNK). These compounds were found to function as ATP mimetics, providing a pathway for further drug development targeting inflammatory diseases. For instance, modifications to the thiophene structure significantly influenced their inhibitory potency, with some derivatives showing IC50 values as low as 1.8 μM .

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